1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol

β-adrenergic receptor selectivity off-target profiling propranolol analog differentiation

1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol (CAS 2111-26-4) is a synthetic aryloxypropanolamine derivative structurally related to the β-adrenergic receptor antagonist propranolol, yet distinguished by a dimethylamino substituent in place of the isopropylamino group. This compound functions as a multimodal ligand with documented binding across serotonin (5-HT) receptor subtypes, monoamine transporters, and dopamine receptors, while notably lacking measurable affinity at the β1-adrenergic receptor.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 2111-26-4
Cat. No. B14754441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol
CAS2111-26-4
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCN(C)CC(COC1=CC=CC2=CC=CC=C21)O
InChIInChI=1S/C15H19NO2/c1-16(2)10-13(17)11-18-15-9-5-7-12-6-3-4-8-14(12)15/h3-9,13,17H,10-11H2,1-2H3
InChIKeyNRIDRINPRIUAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol (CAS 2111-26-4): Pharmacological Profile and Target Engagement Landscape


1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol (CAS 2111-26-4) is a synthetic aryloxypropanolamine derivative structurally related to the β-adrenergic receptor antagonist propranolol, yet distinguished by a dimethylamino substituent in place of the isopropylamino group. This compound functions as a multimodal ligand with documented binding across serotonin (5-HT) receptor subtypes, monoamine transporters, and dopamine receptors, while notably lacking measurable affinity at the β1-adrenergic receptor [1] . Comprehensive screening via the NIMH Psychoactive Drug Screening Program (PDSP) has established its in vitro target engagement profile across multiple human GPCRs and transporters [2]. The compound is commercially available from multiple chemical suppliers as a racemic mixture, with a molecular formula of C15H19NO2 and a molecular weight of 245.32 g/mol [3].

Why 1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol Cannot Be Interchanged with Propranolol or Other Aryloxypropanolamine Analogs in Research Settings


Despite sharing a common 1-naphthalenyloxy-2-propanol scaffold with propranolol and related β-blockers, the dimethylamino substitution on the target compound fundamentally alters its pharmacological fingerprint. Propranolol acts as a high-affinity non-selective β1/β2-adrenergic receptor antagonist (Ki = 1.8 nM and 0.8 nM, respectively) with ancillary 5-HT1B affinity (Ki = 17 nM) . In contrast, CAS 2111-26-4 exhibits no detectable binding at the β1-adrenergic receptor and instead engages a distinct polypharmacological profile spanning serotonin receptors, dopamine D3 receptors, and monoamine transporters at quantitatively different potency levels [1] [2]. This functional divergence means that simply substituting the target compound with propranolol, pindolol, alprenolol, or the tert-butylamino analog will produce entirely different — and potentially confounding — experimental outcomes in any assay system where serotonergic, dopaminergic, or transporter-mediated endpoints are being measured.

Quantitative Differentiation Evidence for 1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol (CAS 2111-26-4) Versus Structural and Pharmacological Comparators


Absence of β1-Adrenergic Receptor Affinity: A Definitive Differentiator from Propranolol and Classical β-Blockers

The target compound exhibits no measurable binding affinity at the human β1-adrenergic receptor (Ki designation: 'No affinity'), representing a categorical pharmacological distinction from propranolol, which binds β1AR with a Ki of 1.8 nM . This absence of β1AR engagement is not a modest shift in potency but a complete loss of detectable interaction, directly attributable to the dimethylamino-for-isopropylamino substitution. Pindolol, another comparator from the aryloxypropanolamine class, retains substantial βAR affinity (Ki ≈ 2.6–4.0 nM for β1AR) alongside its 5-HT1A antagonist activity (Ki = 8.9 nM) [1]. The target compound's β1AR-null profile creates a clean pharmacological window for studying serotonergic and dopaminergic mechanisms without β-adrenergic confounding.

β-adrenergic receptor selectivity off-target profiling propranolol analog differentiation

Monoamine Transporter Selectivity Profile: Preferential 5-HTT Engagement with >200-Fold Selectivity over NET and DAT

In rat brain synaptosomal functional assays, the target compound induces 5-HT release via the serotonin transporter (5-HTT) with an EC50 of 19 nM, while inhibiting the norepinephrine transporter (NET) with an IC50 of 3,860 nM and the dopamine transporter (DAT) with an IC50 of 6,660 nM [1]. This yields a >200-fold selectivity window for 5-HTT over NET and >350-fold over DAT. In contrast, propranolol's primary molecular targets are β-adrenergic receptors rather than monoamine transporters. The structurally related compound alprenolol, while also a β-blocker with 5-HT1A/5-HT1B antagonist activity, does not share this pronounced 5-HTT-preferring transporter selectivity . This transporter engagement pattern distinguishes the target compound from both classical β-blockers and from purely serotonergic ligands that may lack the polypharmacological dimension contributed by its dopamine D3 receptor affinity.

serotonin transporter monoamine reuptake transporter selectivity 5-HTT vs NET

Dopamine D3 Receptor Affinity: A High-Affinity Interaction (pKi = 7.95) Absent in Propranolol's Pharmacological Spectrum

The target compound binds the human dopamine D3 receptor with a pKi of 7.95 (Ki ≈ 11.2 nM) and the rat D3 receptor with a pKi of 7.97 (Ki ≈ 10.7 nM), while showing substantially lower affinity for the D2 receptor (human pKi = 5.98; Ki ≈ 1,050 nM), yielding an approximately 94-fold D3-over-D2 selectivity [1]. This D3-preferring dopaminergic component is entirely absent from the pharmacological profile of propranolol and most classical aryloxypropanolamine β-blockers, which have negligible dopamine receptor engagement . The D3 affinity of the target compound places it in a distinct category relevant to antipsychotic and reward-pathway research, where D3 receptor modulation has been implicated in drug-seeking behavior, cognition, and prolactin regulation.

dopamine D3 receptor D3 affinity antipsychotic tool compound prolactin modulation

5-HT Receptor Subtype Binding Panorama: Moderate Pan-5-HT Affinity with 5-HT2B and 5-HT1D Preference

PDSP Ki database screening reveals that the target compound binds across a broad panel of human serotonin receptors with moderate affinity, exhibiting the highest pKi values at 5-HT2B (pKi = 5.89; Ki ≈ 129 nM) and 5-HT1D (pKi = 5.79; Ki ≈ 162 nM), followed by 5-HT1A (pKi = 5.3; Ki ≈ 5,010 nM), 5-HT1B (pKi = 5.2; Ki ≈ 6,310 nM), 5-HT1F (pKi = 5.2), 5-HT1E (pKi = 5.0), 5-HT2A (pKi = 5.0), 5-HT2C (pKi = 5.0), 5-HT6 (pKi = 5.0), and 5-HT7 (pKi = 5.0) [1]. This profile differs from propranolol's more focused 5-HT1B-preferring pattern (Ki = 17 nM at 5-HT1B vs. significantly lower affinity at 5-HT1A and 5-HT1D, Ki = 10.2 μM) . Pindolol, in comparison, shows potent dual 5-HT1A/5-HT1B antagonism (Ki = 8.9 and 6.8 nM, respectively) with a narrower receptor spectrum [2]. The target compound's broader, less potent pan-5-HT engagement pattern, combined with its 5-HT2B/5-HT1D preference, represents a distinct serotonergic signature that may be advantageous for studies requiring simultaneous low-level modulation of multiple 5-HT subtypes rather than potent blockade of a single receptor.

serotonin receptor panel 5-HT2B affinity 5-HT1D receptor polypharmacology profiling

Synthetic Accessibility and Scalable Preparation: Patent-Defined Route Enabling Multi-Gram Procurement

US Patent 9,012,589 (assigned to Chryso, Issy les Moulineaux, FR; filed March 31, 2010; granted April 21, 2015) describes a preparation method for compounds of formula (I) that encompasses the target compound class, utilizing a synthetic route amenable to multi-kilogram scale production [1]. The commercial availability of CAS 2111-26-4 at ≥99% purity from specialty chemical suppliers, as indicated in vendor listings , suggests a mature supply chain with defined quality specifications. This contrasts with the tert-butylamino analog (CAS 134767-23-0), which has more limited commercial availability and fewer documented quality benchmarks. For procurement decision-making, the existence of a patented, scalable synthetic route combined with documented commercial availability at high purity reduces supply-chain risk relative to less well-characterized aryloxypropanolamine analogs.

chemical synthesis process chemistry scalable preparation aryloxypropanolamine synthesis

Recommended Research and Procurement Application Scenarios for 1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol (CAS 2111-26-4)


Serotonergic Transporter Pharmacology Without β-Adrenergic Confounding

The compound's EC50 of 19 nM at 5-HTT combined with its complete lack of β1AR affinity [1] makes it suitable for ex vivo or in vitro serotonergic uptake studies where β-adrenergic receptor-mediated effects on cAMP, MAPK signaling, or vascular tone must be excluded. Unlike propranolol (β1AR Ki = 1.8 nM), the target compound enables 5-HTT functional assays in tissues co-expressing β-adrenergic receptors without requiring supplementary β-blockade or receptor knockout controls.

Dopamine D3 Receptor Tool Compound for Neuropharmacology Research

With a D3 receptor pKi of 7.95 (Ki ≈ 11.2 nM) and approximately 94-fold selectivity over D2 [2], the compound serves as a D3-preferring pharmacological probe in studies of reward pathway signaling, drug-seeking behavior, and antipsychotic mechanism of action. Its D3 affinity is a unique differentiator from all classical β-blocker-derived aryloxypropanolamines, positioning it as a starting point for D3-targeted medicinal chemistry campaigns or as a reference ligand in D3 receptor binding assays.

Pan-Serotonergic Profiling in Systems Neuropharmacology

The compound's broad yet moderate-affinity engagement across 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors [2] enables its use as a multi-subtype serotonergic modulator in systems-level studies of serotonin signaling. This pan-receptor profile contrasts with the narrow, high-potency profiles of pindolol (primarily 5-HT1A/5-HT1B) and is suited for phenotypic screening platforms where simultaneous low-level engagement of multiple 5-HT subtypes is desired.

Structure-Activity Relationship (SAR) Reference Standard for Dimethylamino Aryloxypropanolamine Series

As the dimethylamino-substituted member of the aryloxypropanolamine family, this compound provides a critical SAR data point for studies exploring the impact of amine substituent size and basicity on receptor selectivity. Its documented pharmacological divergence from the isopropylamino (propranolol), tert-butylamino (CAS 134767-23-0), and allylamino (alprenolol) analogs — particularly the loss of βAR affinity and gain of D3/5-HTT engagement — makes it an essential comparator in medicinal chemistry optimization campaigns targeting specific polypharmacological profiles.

Quote Request

Request a Quote for 1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.